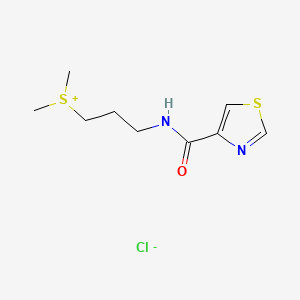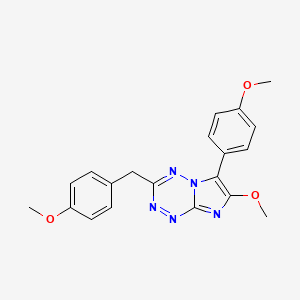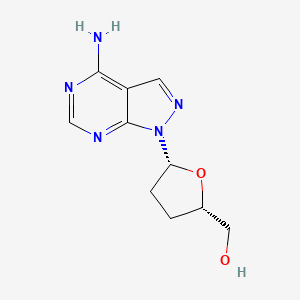
2-Furanmethanol, 5-(4-amino-1H-pyrazolo(3,4-d)pyrimidin-1-yl)tetrahydro-, (2S-cis)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furanmethanol, 5-(4-amino-1H-pyrazolo(3,4-d)pyrimidin-1-yl)tetrahydro-, (2S-cis)- is a complex organic compound that features a unique combination of furanmethanol and pyrazolo-pyrimidine structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanol, 5-(4-amino-1H-pyrazolo(3,4-d)pyrimidin-1-yl)tetrahydro-, (2S-cis)- involves multiple steps, starting with the preparation of the furanmethanol and pyrazolo-pyrimidine intermediates. The reaction conditions typically include the use of solvents such as acetonitrile and methanol, and reagents like ammonium carbonate and acetic acid . The final step involves the coupling of these intermediates under controlled conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furanmethanol, 5-(4-amino-1H-pyrazolo(3,4-d)pyrimidin-1-yl)tetrahydro-, (2S-cis)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and alkyl halides. Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted pyrazolo-pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Furanmethanol, 5-(4-amino-1H-pyrazolo(3,4-d)pyrimidin-1-yl)tetrahydro-, (2S-cis)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound’s unique structure makes it useful in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Furanmethanol, 5-(4-amino-1H-pyrazolo(3,4-d)pyrimidin-1-yl)tetrahydro-, (2S-cis)- involves its interaction with specific molecular targets. It has been shown to inhibit CDK2/cyclin A2, a key enzyme involved in cell cycle regulation . This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells. The compound’s structure allows it to fit into the active site of the enzyme, forming essential hydrogen bonds and blocking its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-1H-pyrazolo(3,4-d)pyrimidine derivatives: These compounds share the pyrazolo-pyrimidine core and exhibit similar biological activities.
Phenylpyrazoles: Compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group.
Uniqueness
2-Furanmethanol, 5-(4-amino-1H-pyrazolo(3,4-d)pyrimidin-1-yl)tetrahydro-, (2S-cis)- is unique due to its combination of furanmethanol and pyrazolo-pyrimidine structures, which confer distinct chemical and biological properties. Its ability to inhibit CDK2/cyclin A2 with high potency sets it apart from other similar compounds .
This detailed article provides a comprehensive overview of 2-Furanmethanol, 5-(4-amino-1H-pyrazolo(3,4-d)pyrimidin-1-yl)tetrahydro-, (2S-cis)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
119898-95-2 |
|---|---|
Molekularformel |
C10H13N5O2 |
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
[(2S,5R)-5-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H13N5O2/c11-9-7-3-14-15(10(7)13-5-12-9)8-2-1-6(4-16)17-8/h3,5-6,8,16H,1-2,4H2,(H2,11,12,13)/t6-,8+/m0/s1 |
InChI-Schlüssel |
VXDZBUXUMQZMGN-POYBYMJQSA-N |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1CO)N2C3=NC=NC(=C3C=N2)N |
Kanonische SMILES |
C1CC(OC1CO)N2C3=NC=NC(=C3C=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


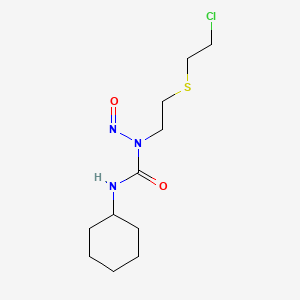
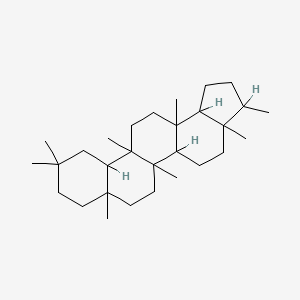

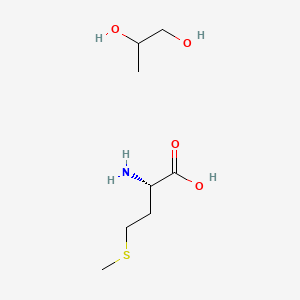
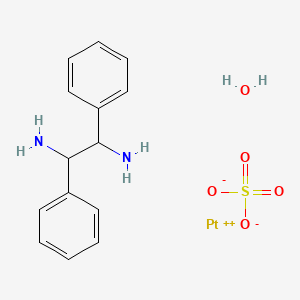
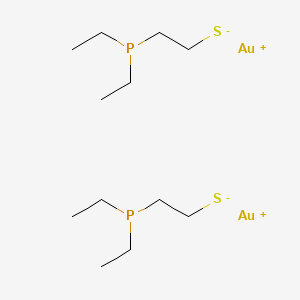
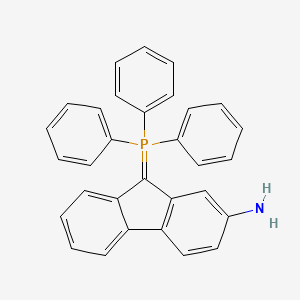
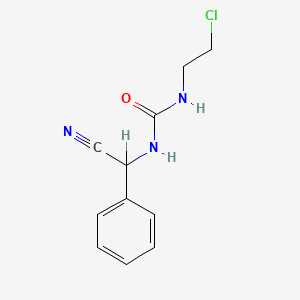
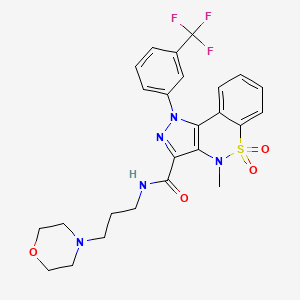
![15-(2-hydroxyethyl)-3,13,15-triazapentacyclo[11.7.0.01,16.02,10.04,9]icosa-2(10),4,6,8,16-pentaen-14-one](/img/structure/B12801978.png)


